molecular formula C16H27N5O2S B7078970 N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide

Cat. No.: B7078970
M. Wt: 353.5 g/mol
InChI Key: ZXPQLBYPCRHMBU-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a piperazine ring, and an oxolane moiety

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2S/c1-2-3-4-14-18-19-15(24-14)17-16(22)21-8-6-20(7-9-21)11-13-5-10-23-12-13/h13H,2-12H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPQLBYPCRHMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)N2CCN(CC2)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an alkyl halide under basic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and an appropriate alkylating agent.

    Oxolane Moiety Introduction: The oxolane group can be attached via a nucleophilic substitution reaction using an oxolane derivative and a suitable leaving group.

    Final Coupling Reaction: The final step involves coupling the thiadiazole and piperazine derivatives using a coupling reagent such as carbodiimide in the presence of a base to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide: shares similarities with other thiadiazole and piperazine derivatives.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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